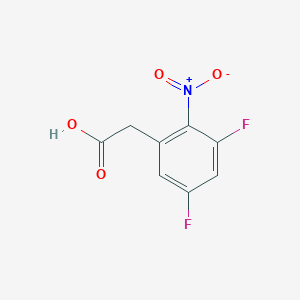

3,5-Difluoro-2-nitrophenylacetic acid

Description

Contextualization within Fluorinated Organic Acids Research

The field of organofluorine chemistry, which studies organic compounds containing the carbon-fluorine bond, has expanded dramatically due to the unique properties fluorine imparts to molecules. wikipedia.org The introduction of fluorine can significantly alter a compound's physical and chemical characteristics, including acidity, metabolic stability, and bioavailability. wikipedia.orgresearchgate.net For this reason, fluorine-containing compounds are prevalent in modern technology, with an estimated one-fifth of pharmaceuticals containing fluorine. wikipedia.orgnih.gov

Fluorinated organic acids, such as trifluoroacetic acid, are a prime example of this influence, exhibiting significantly increased acidity compared to their non-fluorinated counterparts. wikipedia.orglibretexts.org This enhancement is attributed to the high electronegativity of fluorine, which creates a strong electron-withdrawing inductive effect, stabilizing the resulting carboxylate anion. libretexts.org The study of compounds like 3,5-Difluoro-2-nitrophenylacetic acid provides researchers with valuable insights into how multiple fluorine substitutions, in combination with other functional groups, modulate these properties.

Overview of Benzeneacetic Acid Scaffolds in Synthetic Chemistry

Benzeneacetic acid, also known as phenylacetic acid, and its derivatives are fundamental building blocks in organic synthesis. ontosight.aimdpi.com This structural scaffold is noted for its versatility and is a key component in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other complex organic molecules. ontosight.aimdpi.comwikipedia.org Many widely used drugs, including ibuprofen, diclofenac, and penicillin G, are built upon the phenylacetic acid framework. mdpi.com The presence of both a reactive aromatic ring and a carboxylic acid group allows for a diverse range of chemical transformations, making it an invaluable starting material for chemists. ontosight.ai

Unique Structural Features of this compound for Academic Inquiry

The specific structure of this compound makes it a compound of significant academic interest. Its chemical personality is defined by the powerful electron-withdrawing nature of its substituents. The two fluorine atoms exert a strong inductive effect, while the nitro group at the ortho position is one of the most potent electron-withdrawing groups, acting through both inductive and resonance effects. libretexts.orgyoutube.com

This combination of substituents renders the aromatic ring highly electron-deficient and markedly increases the acidity of the carboxylic acid group by stabilizing the negative charge of the conjugate base. libretexts.org This unique electronic arrangement makes the compound a valuable intermediate for synthesizing novel heterocyclic structures and other complex molecular architectures, similar to how other nitrophenylacetic acid derivatives are used in total synthesis. wikipedia.org The interplay between the multiple fluorine atoms and the nitro group also influences intermolecular interactions, which can affect the compound's crystallization behavior and solid-state structure. rsc.orgnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅F₂NO₄ |

| Molecular Weight | 217.13 g/mol |

| CAS Number | 136652-87-0 |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINZALAFDDZVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Difluoro 2 Nitrophenylacetic Acid and Analogues

Established Synthetic Routes to Nitrated and Fluorinated Phenylacetic Acids

Traditional synthetic strategies for producing nitrated and fluorinated phenylacetic acids often rely on foundational organic reactions, including electrophilic aromatic substitution and condensation reactions. These methods have been refined over time to provide reliable access to the target compounds.

Nitration of Fluorinated Phenylacetic Acid Precursors

A direct and common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic nitration. For the synthesis of compounds like 3,5-Difluoro-2-nitrophenylacetic acid, this involves the treatment of a corresponding difluorophenylacetic acid precursor with a nitrating agent.

The reaction typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired regioselectivity and prevent over-nitration or decomposition. For instance, in a related synthesis, 5-fluoro-2-nitrophenylacetic acid is prepared by the dropwise addition of concentrated nitric acid to a mixture of 3-fluorophenylacetic acid and concentrated sulfuric acid, with the temperature maintained below 40°C. chemicalbook.com The mixture is then stirred for an extended period before being quenched on ice to precipitate the product. chemicalbook.com This general principle is applicable to the nitration of 3,5-difluorophenylacetic acid, where the directing effects of the fluorine atoms and the acetic acid side chain guide the position of the incoming nitro group.

Multi-step Syntheses Involving Malonate Condensations and Subsequent Transformations

An alternative to direct nitration is a multi-step approach that constructs the phenylacetic acid moiety from simpler precursors using a malonate synthesis. This method offers flexibility in introducing various substituents onto the aromatic ring.

A representative synthesis begins with a suitably substituted nitroaromatic compound, such as 2,4,5-trifluoronitrobenzene. google.com This starting material undergoes a nucleophilic aromatic substitution reaction with a malonic ester, typically diethyl malonate, in the presence of a strong base like sodium hydroxide. google.com This condensation step yields a substituted phenylmalonate, for example, diethyl 2,5-difluoro-4-nitrophenylmalonate. google.com

Following the condensation, the resulting diester is subjected to hydrolysis and decarboxylation. This is usually achieved by heating with a strong acid or base, which cleaves the ester groups to form a dicarboxylic acid intermediate that readily loses carbon dioxide to afford the desired substituted phenylacetic acid. google.com This sequence allows for the construction of compounds like 2,5-difluoro-4-nitrophenylacetic acid. google.com A patent describes a method where a 4-substituted halobenzene is first nitrated, then undergoes a substitution reaction with methyl or ethyl cyanoacetate, followed by hydrolysis to yield the final 2-nitro-4-substituted phenylacetic acid. google.comgoogle.com

Modern Catalytic Approaches for Derivatization and Functionalization

Recent advances in organic synthesis have introduced novel catalytic methods for the functionalization of carboxylic acids. These modern techniques provide efficient pathways for creating new carbon-carbon bonds under mild conditions, offering alternatives to traditional synthetic transformations.

Cobalt-Catalyzed Decarboxylative Difluoroalkylation Strategies

A significant development in the derivatization of phenylacetic acids is the use of cobalt catalysis for decarboxylative cross-coupling reactions. nih.govrsc.orgrsc.org This strategy allows for the introduction of a difluoroalkyl group at the position of the carboxylic acid moiety, providing access to a range of valuable difluoroalkylated products. nih.govrsc.orgrsc.org The reaction is notable for its ability to form quaternary C(sp³)–CF₂ bonds in a regio- and chemoselective manner. rsc.org Mechanistic studies suggest the reaction proceeds through a Co(I)/Co(II)/Co(III) catalytic cycle involving the formation of difluoroalkyl radicals. nih.govrsc.org

The cobalt-catalyzed reaction is performed on the salt of the carboxylic acid, typically the potassium salt. nih.govrsc.org The process involves a decarboxylative metalation that generates a key intermediate. nih.govrsc.org This intermediate then interacts with a difluoroalkyl bromide via a single electron transfer (SET) to produce a difluoroalkyl radical. nih.govrsc.org Subsequent radical oxidation and trapping by the cobalt complex, followed by reductive elimination, yields the final difluoroalkylated product and regenerates the active cobalt(I) catalyst. nih.govrsc.org A key feature of this method is its high regioselectivity, with the C–CF₂ bond formation occurring exclusively at the site of decarboxylation. nih.gov

The cobalt-catalyzed decarboxylative difluoroalkylation exhibits a broad substrate scope and tolerance for various functional groups. nih.govrsc.org The reaction is effective for a wide range of substituted nitrophenylacetic acid salts, providing the coupled products in moderate to good yields. nih.gov

Several important functional groups are well-tolerated under the reaction conditions, including esters, ethers, nitriles, and ketones. nih.govrsc.org This tolerance allows for the late-stage functionalization of complex molecules. nih.govrsc.orgrsc.org For example, carboxylate salts containing these groups proceed to the corresponding difluoroalkylated products in yields ranging from 49% to 71%. nih.govrsc.org The reaction is also compatible with heterocyclic structures, such as pyridine-containing carboxylate salts, which can be converted to their difluoroalkylated derivatives in high yield. nih.govrsc.org Furthermore, various acetamides, including cyclic structures like piperidine, piperazine, and morpholine, are also well-tolerated. nih.gov

The table below summarizes the scope of the cobalt-catalyzed difluoroalkylation with various substituted 4-nitrophenylacetic acid salts.

| Entry | R Group | Product | Yield (%) |

| 1 | Methyl | 3a | 77 |

| 2 | Ethyl | 3b | 66 |

| 3 | Propyl | 3c | 36 |

| 4 | Benzyl (B1604629) | 3d | 45 |

| 5 | Phenethyl | 3e | 56 |

| 6 | Cyclopentyl | 3g | 60 |

| 7 | CH₂CO₂Et | 3h | 55 |

| 8 | CH₂OCH₂Ph | 3i | 49 |

| 9 | CH₂CN | 3j | 61 |

| 10 | CH₂C(O)Ph | 3k | 71 |

| 11 | 2-pyridyl | 3l | 82 |

| Data sourced from a study on cobalt-catalyzed regioselective difluoroalkylation of carboxylic acid salts. nih.gov |

This catalytic method demonstrates significant synthetic utility, enabling modifications such as the selective reduction of the nitro group to an aniline (B41778) derivative or the reduction of an ester group to an alcohol, further expanding the range of accessible compounds. nih.govrsc.org

Radical-Mediated Synthesis Pathways

Radical-mediated reactions offer powerful alternatives for the formation of carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of highly functionalized aromatic compounds. While direct radical-mediated synthesis of this compound is not extensively documented, analogous pathways involving radical intermediates are well-established for the synthesis of phenylacetic acid derivatives. A key strategy involves the radical functionalization of a substituted toluene (B28343) precursor. researchgate.net

A common and effective method is the radical-initiated benzylic bromination of a corresponding toluene derivative, which serves as a precursor to the phenylacetic acid. researchgate.net For instance, a synthetic route can be envisioned starting from 3,5-difluoro-2-nitrotoluene. This substrate would undergo a radical chain reaction using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.netmdpi.com The reaction proceeds through the following steps:

Initiation: AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals.

Propagation: The cyanoisopropyl radical abstracts a hydrogen atom from HBr (present in trace amounts or generated in situ) to form a bromine radical. This bromine radical then abstracts a benzylic hydrogen from the 3,5-difluoro-2-nitrotoluene, which is the most reactive C-H bond due to resonance stabilization of the resulting benzyl radical.

Formation of Product: The newly formed 3,5-difluoro-2-nitrobenzyl radical reacts with a molecule of NBS to yield the desired 3,5-difluoro-2-nitrobenzyl bromide and a succinimidyl radical, which continues the chain.

The resulting benzyl bromide is a versatile intermediate that can be converted to the target phenylacetic acid through cyanation followed by hydrolysis. researchgate.net This radical-mediated approach is particularly useful for creating the initial side-chain functional group that is then elaborated to the final acetic acid moiety. researchgate.net

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| Benzylic Bromination | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄, Reflux | 3,5-Difluoro-2-nitrobenzyl bromide | Functionalization of the methyl group via a radical pathway. researchgate.net |

| Cyanation | KCN, 18-crown-6, MeCN, Reflux | 3,5-Difluoro-2-nitrophenylacetonitrile | Introduction of the nitrile group, a precursor to the carboxylic acid. researchgate.net |

| Hydrolysis | Aqueous HCl, TiCl₄ (cat.), Dioxane, Reflux | This compound | Conversion of the nitrile to the final carboxylic acid product. researchgate.net |

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Drawing from established procedures for analogous compounds like p-nitrophenylacetic acid, several parameters can be systematically varied to enhance the yield. orgsyn.org Key factors to consider during the optimization of the acid-catalyzed hydrolysis of the nitrile intermediate include:

Acid Concentration: The concentration of the acid (e.g., sulfuric acid or hydrochloric acid) is a critical variable. A solution that is too concentrated can lead to charring and decomposition, while a solution that is too dilute may result in an impractically slow reaction rate. orgsyn.org

Temperature and Reaction Time: The hydrolysis is typically conducted at elevated temperatures, often at the boiling point of the aqueous acid mixture. The reaction time must be carefully controlled; insufficient time leads to incomplete conversion of the nitrile, while excessive heating can promote decarboxylation or other side reactions, reducing the final yield. orgsyn.org For the hydrolysis of p-nitrobenzyl cyanide, a reaction time of fifteen minutes at boiling is reported to be optimal. orgsyn.org

The following table illustrates hypothetical optimization data for the hydrolysis of a generic nitrophenylacetonitrile, based on the principles outlined in established syntheses. orgsyn.org

| Entry | Acid | Concentration (v/v) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | H₂SO₄ | 50% | 100 | 30 | 75 |

| 2 | H₂SO₄ | 50% | 120 | 15 | 88 |

| 3 | H₂SO₄ | 50% | 120 (reflux) | 15 | 94 |

| 4 | H₂SO₄ | 50% | 120 (reflux) | 45 | 85 (decomposition noted) |

| 5 | HCl | 37% | 100 (reflux) | 60 | 82 |

| 6 | H₂SO₄ | 75% | 120 (reflux) | 15 | 80 (charring observed) |

This systematic approach to varying reaction parameters is essential for developing a robust and high-yielding synthesis for this compound and its analogues.

Mechanistic Investigations of Reactions Involving 3,5 Difluoro 2 Nitrophenylacetic Acid

Electron Transfer Processes in Catalytic Cycles

Electron transfer processes are fundamental to many catalytic reactions involving 3,5-Difluoro-2-nitrophenylacetic acid, particularly in the context of fluorination and cross-coupling reactions. These processes often dictate the initiation and propagation of the catalytic cycle, influencing reaction efficiency and product distribution.

Role of Single Electron Transfer (SET) in Fluorination Reactions

Single Electron Transfer (SET) is a key mechanistic pathway in various fluorination reactions. In the context of cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts, mechanistic studies have demonstrated that a SET from a cobalt(I) species to a difluoroalkyl halide is a crucial step. rsc.org This transfer leads to the formation of a discrete difluoroalkyl radical, which then participates in the subsequent bond-forming steps. The efficiency of this SET process can be influenced by the electronic properties of the difluoroalkyl halide, with more electron-deficient species being more readily reduced. rsc.orgresearchgate.net

The competition between a more favorable oxidative addition and a preferential single electron transfer from the Co(I) species can be a determining factor in the reaction pathway. rsc.orgresearchgate.net In many instances, the SET pathway is favored, leading to the generation of radical intermediates that are central to the catalytic cycle.

Cobalt(I)/Cobalt(II)/Cobalt(III) Catalytic Cycles

A growing body of evidence supports the operation of a Co(I)/Co(II)/Co(III) catalytic cycle in the decarboxylative functionalization of this compound and its derivatives. rsc.orgresearchgate.netresearchgate.net This catalytic cycle is initiated by the in situ formation of a cobalt(I) species. rsc.orgresearchgate.net The proposed mechanism for a cobalt-catalyzed decarboxylative difluoroalkylation reaction is as follows:

Reduction of Co(II) to Co(I): The cycle begins with the reduction of a Co(II) precatalyst, such as CoBr₂, by a carboxylate salt to generate the catalytically active Co(I) species. researchgate.net

Decarboxylative Metalation: The Co(I) species then undergoes decarboxylative metalation with the nitrophenylacetic acid salt to form a cobalt-alkyl intermediate.

Single Electron Transfer (SET): This intermediate then reduces a difluoroalkyl bromide via SET, generating a difluoroalkyl radical. researchgate.net

Radical Oxidation and Trapping: The newly formed difluoroalkyl radical is subsequently trapped by the cobalt complex in a step that involves radical oxidation, leading to a Co(III) species. researchgate.net

Reductive Elimination: The final product is released through reductive elimination from the Co(III) complex, which regenerates the active cobalt(I) catalyst, thus completing the cycle. researchgate.net

This Co(I)/Co(II)/Co(III) cycle provides a plausible pathway for the observed transformations and is supported by mechanistic studies. rsc.orgresearchgate.net

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for the validation of proposed mechanistic pathways. In reactions involving this compound, the identification of radical species has been a key focus of mechanistic investigations.

Evidence for Difluoroalkyl Radical Formation

The intermediacy of difluoroalkyl radicals in cobalt-catalyzed reactions of nitrophenylacetic acid salts is strongly supported by experimental evidence. rsc.orgresearchgate.net Mechanistic studies indicate that these radicals are generated through a single electron transfer from a low-valent cobalt species to a difluoroalkyl halide. rsc.org The formation of these radical intermediates is a critical step that enables the subsequent carbon-carbon bond formation. The presence of the nitro group on the phenylacetic acid is thought to play a role in stabilizing potential radical intermediates, facilitating the decarboxylation process.

Trapping Experiments and Spectroscopic Monitoring of Intermediates

To further substantiate the existence of radical intermediates, radical trapping experiments are often employed. In the context of cobalt-catalyzed reactions, radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be introduced into the reaction mixture. The formation of a TEMPO-adduct of the proposed radical intermediate provides strong evidence for its transient existence.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are essential for a quantitative understanding of reaction mechanisms, providing information on reaction rates, rate-determining steps, and the influence of various reaction parameters. While detailed kinetic data specifically for reactions of this compound are not extensively reported in the literature, insights can be drawn from studies on analogous systems, such as the decarboxylative allylation of nitrophenyl alkanes. nih.gov

In these related cobalt-catalyzed reactions, it has been observed that the reaction progress can be monitored over time to determine the reaction rate. Such studies can reveal induction periods and help to identify the rate-determining step of the catalytic cycle. For example, the initial reduction of the Co(II) precatalyst to the active Co(I) species can sometimes be a slow process, leading to an observed induction period.

Computational studies, such as Density Functional Theory (DFT) calculations, can also play a crucial role in elucidating reaction pathways. By modeling the energies of proposed intermediates and transition states, DFT can help to identify the most energetically favorable reaction pathway and provide theoretical support for experimentally observed outcomes. These computational approaches can be particularly valuable in cases where the direct experimental observation of transient species is difficult.

The table below summarizes the key mechanistic aspects discussed:

| Mechanistic Aspect | Key Findings | Supporting Evidence |

| Electron Transfer | Single Electron Transfer (SET) is a key step in initiating fluorination reactions. | Competition experiments showing preferential reaction of more electron-deficient species. rsc.orgresearchgate.net |

| Catalytic Cycle | A Co(I)/Co(II)/Co(III) cycle is operative in decarboxylative functionalization. | In situ formation of Co(I) and involvement of Co(III) intermediates proposed based on mechanistic studies. rsc.orgresearchgate.net |

| Reaction Intermediates | Difluoroalkyl radicals are key intermediates. | Radical trapping experiments and mechanistic studies supporting their formation via SET. rsc.orgresearchgate.net |

| Reaction Kinetics | Limited direct data; analogous systems suggest complex kinetics with potential induction periods. | Monitoring reaction progress over time in related cobalt-catalyzed decarboxylative reactions. nih.gov |

Structural Modifications and Derivatization Strategies of the 3,5 Difluoro 2 Nitrophenylacetic Acid Scaffold

Synthesis of Analogues with Varied Substitution Patterns

The 3,5-difluoro-2-nitrophenylacetic acid scaffold is characterized by a highly electron-deficient aromatic ring. This is due to the strong inductive electron-withdrawing effects of the two fluorine atoms and the nitro group, compounded by the deactivating nature of the acetic acid moiety. researchgate.netwikipedia.org This electronic characteristic is the primary factor influencing the strategies for synthesizing analogues with different substitution patterns.

Influence of the Fluorine Atom Position on Reactivity

The fluorine atoms at the C3 and C5 positions exert a profound influence on the reactivity of the aromatic ring. Fluorine, like other halogens, exhibits a dual electronic effect: it is strongly electron-withdrawing through the sigma bond (inductive effect, -I) but can donate electron density into the ring through its lone pairs via resonance (pi-donation, +M). csbsju.eduwikipedia.org In the case of fluorine, the inductive effect significantly outweighs the resonance effect, leading to a strong deactivation of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). wikipedia.orgresearchgate.net

The positioning of the two fluorine atoms meta to each other and ortho/para to the other substituent sites (C1, C2, C4, C6) further deactivates the ring. Any electrophilic attack would generate a positively charged intermediate (a Wheland intermediate), which is destabilized by the powerful inductive pull of the nearby fluorine atoms. minia.edu.eg While fluorine as a substituent is typically an ortho, para-director, the combined deactivating effect of two fluorines and a nitro group makes traditional EAS reactions, such as nitration or halogenation, exceptionally challenging on this scaffold. libretexts.orgstackexchange.com

However, this pronounced electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNA), particularly for displacing one of the fluorine atoms if a sufficiently strong nucleophile is used under appropriate conditions. nih.govresearchgate.net The nitro group at the C2 position provides strong activation for nucleophilic attack at the C1 and C3 positions.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (EAS) |

|---|---|---|---|---|---|

| Fluorine (-F) | C3, C5 | Strongly Withdrawing (-I) | Weakly Donating (+M) | Strongly Deactivating | Ortho, Para |

| Nitro (-NO₂) | C2 | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating | Meta |

| Carboxymethyl (-CH₂COOH) | C1 | Weakly Withdrawing (-I) | N/A | Deactivating | Ortho, Para |

Introduction of Other Electron-Withdrawing and Electron-Donating Groups

Introducing new substituents onto the highly deactivated this compound ring requires strategies that circumvent the limitations of standard electrophilic aromatic substitution.

Electron-Withdrawing Groups (EWGs): Adding further EWGs via EAS is generally not feasible due to the already low electron density of the ring. libretexts.org Alternative methods, such as nucleophilic aromatic substitution, can be employed. For instance, reacting a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, with various nucleophiles has been shown to successfully introduce new groups by displacing the fluorine atom. nih.govresearchgate.net A similar strategy could potentially be applied to the this compound scaffold to introduce EWGs like cyano (-CN) or other nitro groups.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups, is typically achieved by modifying existing substituents rather than direct substitution onto the deactivated ring. A common pathway involves the chemical reduction of the nitro group at the C2 position to an aniline (B41778). This newly formed amino group is a powerful activating EDG and can direct subsequent electrophilic substitutions to the ortho and para positions (C1 and C3), although the reactivity would still be tempered by the fluorine atoms.

Transformations of the Acetic Acid Moiety

The carboxylic acid functional group of the acetic acid moiety is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of numerous derivatives. wikipedia.org These reactions typically involve the activation of the carboxyl group followed by reaction with a nucleophile.

Common derivatizations include:

Esterification: Conversion to esters can be accomplished by reacting the acid with an alcohol under acidic conditions or by using coupling agents.

Amidation: The formation of amides is readily achieved by coupling the carboxylic acid with primary or secondary amines. This reaction is often facilitated by carbodiimide (B86325) reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or by converting the acid to a more reactive intermediate like an acid chloride.

Reduction: The carboxylic acid can be selectively reduced to the corresponding primary alcohol, 2-(3,5-difluoro-2-nitrophenyl)ethanol. This transformation can be carried out using reducing agents like sodium borohydride (B1222165) after activating the acid as a mixed anhydride (B1165640) or an ester of benzotriazole. researchgate.net

| Transformation | Resulting Functional Group | Typical Reagents |

|---|---|---|

| Esterification | Ester (-COOR) | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) |

| Amidation | Amide (-CONR₂) | Amine (R₂NH), Coupling Agent (e.g., EDAC, DCC) |

| Acid Chloride Formation | Acid Chloride (-COCl) | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) |

| Reduction | Primary Alcohol (-CH₂OH) | NaBH₄/Mixed Anhydride; LiAlH₄ |

Late-Stage Functionalization for Diverse Molecular Architectures

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in the synthesis, providing a powerful tool for rapidly generating a library of analogues. nih.govacs.org For an electron-deficient scaffold like this compound, LSF strategies must be carefully chosen.

Given the difficulty of electrophilic substitutions, LSF approaches that rely on C-H activation are more promising. The two available C-H bonds on the ring are at the C4 and C6 positions.

Potential LSF strategies include:

Radical-Based Functionalization: Methods that proceed through radical intermediates are often well-suited for electron-deficient aromatic systems. nih.govacs.org For example, radical C-H alkylation or arylation could potentially introduce new carbon-carbon bonds at the C4 or C6 positions.

Transition Metal-Catalyzed C-H Activation: Palladium and other transition metals can catalyze the direct arylation of electron-deficient arenes. rsc.org Such methods could be employed to couple aryl groups to the scaffold, significantly increasing molecular diversity. These reactions often operate via mechanisms distinct from classical EAS and are more tolerant of deactivating groups.

The application of LSF allows for the modification of the core aromatic structure without resorting to a full de novo synthesis for each new analogue, making it an efficient strategy for exploring the chemical space around the this compound core.

| LSF Strategy | Target Position(s) | Potential Functional Groups to Introduce | General Approach |

|---|---|---|---|

| Radical C-H Alkylation | C4, C6 | Alkyl groups (e.g., -CH₃, -CF₃) | Generation of an alkyl radical which adds to the aromatic ring. nih.gov |

| Transition Metal-Catalyzed C-H Arylation | C4, C6 | Aryl, Heteroaryl groups | Pd/Ag or other bimetallic systems to facilitate C-H bond cleavage and C-C bond formation. rsc.org |

| Vicarious Nucleophilic Substitution (VNS) | C4, C6 | -CH₂CN, -CH(SPh)₂ | Addition of a nucleophile bearing a leaving group to an electron-deficient arene. nih.govresearchgate.net |

Applications in Complex Molecule Synthesis

Utilization as a Key Intermediate in Multi-step Organic Transformations

3,5-Difluoro-2-nitrophenylacetic acid serves as a crucial intermediate in multi-step synthetic sequences, primarily leveraging the reactivity of the nitro group and the acetic acid side chain. A significant application of related o-nitrophenylacetic acids is in the synthesis of oxindole (B195798) derivatives. This transformation is typically achieved through a reductive cyclization process.

The general strategy involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization by attacking the carbonyl group of the acetic acid moiety (or a derivative thereof). This process, often referred to as the Reissert-Kaufmann reaction or similar indole (B1671886) syntheses, provides a direct route to the oxindole core structure. In the context of this compound, this would lead to the formation of 4,6-difluorooxindole (B1359043), a valuable scaffold in medicinal chemistry.

Table 1: General Scheme for Reductive Cyclization to Oxindoles

| Step | Transformation | Reagents and Conditions | Product Type |

| 1 | Reduction of Nitro Group | H₂, Pd/C; or Fe, AcOH; or SnCl₂, HCl | 2-Amino-phenylacetic acid derivative |

| 2 | Intramolecular Cyclization | Heat or acid/base catalysis | Oxindole |

This two-step sequence highlights the utility of this compound as a precursor to fluorinated heterocyclic systems. The resulting 4,6-difluorooxindole can be further functionalized at various positions, making it a versatile intermediate for the synthesis of a wide range of biologically active compounds.

Strategies for Constructing Quaternary Carbon Centers with Difluoromethylene Units

The construction of quaternary carbon centers, particularly those bearing fluorinated substituents, is a significant challenge in organic synthesis. Recent advancements have demonstrated that nitrophenylacetic acids can be utilized in decarboxylative cross-coupling reactions to form such sterically congested centers.

A notable strategy involves the cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts. researchgate.netorganic-chemistry.orgnih.gov This method allows for the formation of a C(sp³)–CF₂ bond at the benzylic position, effectively creating an all-carbon quaternary center. While the specific use of this compound has not been explicitly detailed in this context, the general applicability of this reaction to a range of substituted nitrophenylacetic acids suggests its potential as a suitable substrate.

The proposed reaction mechanism involves the following key steps:

Generation of a catalytically active Co(I) species.

Decarboxylative metalation of the nitrophenylacetic acid salt to form a benzylic cobalt intermediate.

Single electron transfer (SET) from the cobalt species to a difluoroalkyl halide, generating a difluoroalkyl radical.

Radical trapping and reductive elimination to yield the difluoroalkylated product and regenerate the Co(I) catalyst. researchgate.netorganic-chemistry.org

Table 2: Proposed Cobalt-Catalyzed Decarboxylative Difluoroalkylation

| Reactant 1 | Reactant 2 | Catalyst System | Key Transformation | Product Feature |

| Potassium 2-(3,5-difluoro-2-nitrophenyl)propanoate | Difluoroalkyl bromide (R-CF₂Br) | CoBr₂ / dppBz | Decarboxylative Cross-Coupling | Quaternary carbon with a difluoromethylene unit |

This innovative approach provides a powerful tool for the synthesis of complex molecules with enhanced metabolic stability and conformational rigidity due to the presence of the quaternary center and the difluoromethylene group. researchgate.netorganic-chemistry.org

Enabling Synthesis of Polyfluorinated Compounds

This compound is a valuable precursor for the synthesis of more highly fluorinated aromatic compounds. The existing fluorine atoms on the phenyl ring, combined with the reactivity of the nitro and carboxylic acid groups, allow for further synthetic manipulations to introduce additional fluorine atoms or fluorinated moieties.

A relevant example of this strategy is the synthesis of 2,4,5-trifluorophenylacetic acid, an important intermediate for pharmaceuticals like the antidiabetic drug sitagliptin. google.com A patented synthetic route starts from 2,4,5-trifluoronitrobenzene, which is condensed with diethyl malonate to yield diethyl 2,5-difluoro-4-nitrophenylmalonate. This intermediate is then hydrolyzed and decarboxylated to give 2,5-difluoro-4-nitrophenylacetic acid. google.com Subsequent reduction of the nitro group to an amine, followed by a diazotization and fluorination reaction (Balz-Schiemann reaction), introduces a third fluorine atom onto the aromatic ring, ultimately yielding 2,4,5-trifluorophenylacetic acid.

This multi-step process illustrates how a difluoro-nitrophenylacetic acid scaffold can be effectively utilized to construct a trifluorinated phenylacetic acid. By analogy, this compound could serve as a starting material for the synthesis of other polyfluorinated phenylacetic acid derivatives through similar synthetic sequences.

Table 3: Representative Synthetic Sequence for Polyfluorination

| Starting Material | Key Intermediate | Key Transformation Steps | Final Product |

| 2,4,5-Trifluoronitrobenzene | 2,5-Difluoro-4-nitrophenylacetic acid | 1. Condensation with diethyl malonate2. Hydrolysis and Decarboxylation3. Nitro group reduction4. Diazotization and Fluorination | 2,4,5-Trifluorophenylacetic acid |

This approach underscores the importance of fluorinated building blocks like this compound in accessing complex polyfluorinated molecules with significant applications in the pharmaceutical and agrochemical industries.

Computational Chemistry and Theoretical Studies on 3,5 Difluoro 2 Nitrophenylacetic Acid

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are fundamental in elucidating the detailed pathways of chemical reactions. By applying principles of quantum mechanics, these methods can model the electronic structure of molecules and compute the energies of reactants, products, and transient intermediates, including high-energy transition states.

Understanding the structure and energy of transition states is paramount for deciphering the kinetics and mechanisms of catalytic reactions. While specific transition state analyses for catalytic reactions involving 3,5-Difluoro-2-nitrophenylacetic acid have not been reported, the computational approaches are well-established. For instance, Density Functional Theory (DFT) is a common method used to map the potential energy surface of a reaction, allowing for the identification of the lowest energy path from reactants to products. In a hypothetical catalytic process, such as an esterification or amidation reaction, theoretical chemists would model the interaction of this compound with a catalyst to locate the transition state for the rate-determining step. The calculated activation energy would provide crucial insights for optimizing reaction conditions and enhancing catalyst efficiency. The presence of electron-withdrawing nitro and fluoro groups would likely influence the electronic environment of the carboxylic acid group, thereby affecting the energetics of the transition state.

The stability and reactivity of radical species derived from this compound are significantly influenced by the electronic effects of the nitro and fluoro substituents. Quantum chemical calculations can be employed to predict the stability of potential radical intermediates by determining bond dissociation energies and analyzing the distribution of spin density. The potent electron-withdrawing nature of the nitro group is expected to delocalize an unpaired electron, thus stabilizing a radical intermediate. The fluorine atoms also contribute to this electronic landscape through their inductive effects. Computational models can further predict the reactivity of these radicals by mapping the energy profiles of their subsequent reactions, such as hydrogen abstraction or addition to other molecules.

Theoretical Acidity Constant Predictions and Electronic Structure Analysis

The acidity of this compound is a critical property that dictates its behavior in various chemical and biological contexts. Computational methods offer a reliable means to predict the acidity constant (pKa). This is typically accomplished by calculating the Gibbs free energy of the deprotonation reaction in a simulated solvent environment. The electron-withdrawing properties of the two fluorine atoms and the nitro group are anticipated to substantially increase the acidity of the carboxylic acid moiety in comparison to the unsubstituted phenylacetic acid (pKa ≈ 4.31) wikipedia.org. This is due to the stabilization of the resulting carboxylate anion through inductive effects and resonance.

Electronic structure analyses, such as Natural Bond Orbital (NBO) analysis, can provide a more profound understanding of the charge distribution and bonding within the molecule. Such analyses can quantify the electron-withdrawing strength of the substituents and elucidate their contribution to the stability and reactivity of both the acid and its conjugate base. While specific calculated values for this compound are not available, studies on other substituted carboxylic acids have demonstrated the accuracy of DFT methods, such as those employing the CAM-B3LYP functional, in predicting pKa values with a mean absolute error as low as 0.23 pKa units nih.gov.

| Property | Predicted Value | Methodological Approach |

| pKa | Expected to be significantly lower than 4.31 | DFT calculations with a suitable functional (e.g., CAM-B3LYP) and a solvation model. |

| Electronic Charge Distribution | Significant electron density withdrawal from the phenyl ring and carboxylic acid group by the nitro and fluoro substituents. | Natural Bond Orbital (NBO) analysis or other population analysis methods. |

Analytical Methodologies for Characterization and Quantification in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,5-Difluoro-2-nitrophenylacetic acid is expected to exhibit distinct signals corresponding to the aromatic and methylene protons. The two aromatic protons, being in different chemical environments due to the substituents, would likely appear as complex multiplets in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The methylene protons of the acetic acid group would present as a singlet further upfield, generally in the range of 3.5 to 4.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (in the 110-160 ppm range, with carbons attached to fluorine showing splitting), and the methylene carbon (typically between 30 and 50 ppm). The presence of the electron-withdrawing nitro and fluoro groups would influence the chemical shifts of the aromatic carbons significantly.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals would be expected for the two fluorine atoms, as they are in non-equivalent positions on the aromatic ring. These signals would likely appear as doublets or multiplets due to coupling with the aromatic protons and potentially with each other.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 7.5 | m | Aromatic CH |

| ¹H | 7.8 - 8.3 | m | Aromatic CH |

| ¹H | 3.8 - 4.2 | s | -CH₂-COOH |

| ¹³C | 170 - 175 | s | -COOH |

| ¹³C | 155 - 165 (d) | d | C-F |

| ¹³C | 145 - 155 | s | C-NO₂ |

| ¹³C | 110 - 125 (m) | m | Aromatic CH |

| ¹³C | 35 - 45 | s | -CH₂- |

| ¹⁹F | -100 to -120 | m | Aromatic C-F |

| ¹⁹F | -105 to -125 | m | Aromatic C-F |

Note: The data presented in this table is predictive and based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key structural features. The strong, broad absorption of the hydroxyl (-OH) group of the carboxylic acid would be prominent in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretch of the carboxylic acid would appear as a sharp, intense peak around 1700-1730 cm⁻¹. The presence of the nitro group (-NO₂) would be confirmed by two strong absorptions, one for the asymmetric stretch (around 1520-1560 cm⁻¹) and one for the symmetric stretch (around 1340-1380 cm⁻¹). The C-F stretching vibrations would give rise to strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C=C stretching within the aromatic ring would appear in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |

| NO₂ (Asymmetric Stretch) | 1520 - 1560 | Strong |

| NO₂ (Symmetric Stretch) | 1340 - 1380 | Strong |

| C-F (Aromatic) | 1100 - 1300 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₅F₂NO₄), the molecular weight is approximately 217.13 g/mol . In a high-resolution mass spectrum, the exact mass of the molecular ion can be determined with high precision, confirming the elemental formula.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da). The nitro group can also be lost as NO₂ (46 Da) or NO (30 Da). The presence of the difluoro-substituted aromatic ring would lead to characteristic fragment ions.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Plausible Fragment Identity | Neutral Loss |

| 217 | [M]⁺ | - |

| 172 | [M - COOH]⁺ | COOH |

| 171 | [M - NO₂]⁺ | NO₂ |

| 199 | [M - H₂O]⁺ | H₂O |

| 187 | [M - NO]⁺ | NO |

Chromatographic Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing the purity of this compound. A reversed-phase HPLC method, utilizing a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol. The compound would be detected using a UV detector, likely at a wavelength where the aromatic nitro-substituted ring exhibits strong absorbance. The retention time and peak purity can be used to assess the identity and purity of the compound.

For preparative purposes, column chromatography using silica gel as the stationary phase is a common technique for the isolation and purification of this compound from reaction mixtures. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would be employed to elute the compound from the column. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Sustainable Synthesis

The traditional synthesis of fluorinated aromatic compounds often involves multi-step processes that may utilize stoichiometric reagents and harsh conditions. The future of synthesizing molecules like 3,5-Difluoro-2-nitrophenylacetic acid lies in the development of advanced catalytic systems that enhance efficiency, reduce waste, and improve safety.

Current research in the broader field of fluorinated phenylacetic acid synthesis points towards the use of transition-metal catalysts, such as copper-series catalysts, in key steps like diazotization-addition reactions. However, a significant future trend is the exploration of more sustainable catalytic options. This includes designing catalysts based on earth-abundant metals, developing heterogeneous catalysts for easy separation and recyclability, and harnessing the power of biocatalysis.

Enzyme-catalyzed synthesis, for example, offers a promising green alternative for producing chiral fluorinated compounds. The use of enzymes like arylmalonate decarboxylase has been demonstrated for the asymmetric synthesis of (R)-α-fluorophenylacetic acid, achieving high enantiomeric excess under mild conditions. nih.gov Future research could focus on discovering or engineering enzymes capable of acting on more complex substrates like dinitro-difluoro precursors, thereby enabling highly selective and sustainable synthetic routes.

| Catalyst Type | Potential Application in Synthesis | Advantages | Future Research Direction |

| Noble Metals (Pd, Pt) | Catalytic hydrogenation of the nitro group. mdpi.com | High efficiency and selectivity. | Reducing catalyst loading, improving recyclability. chemistryviews.org |

| Earth-Abundant Metals (Cu, Fe) | C-F and C-N bond formation. | Lower cost and toxicity. | Development of more active and stable ligand systems. |

| Biocatalysts (Enzymes) | Asymmetric synthesis, selective transformations. nih.gov | High selectivity, mild conditions, renewable. rsc.org | Enzyme discovery and engineering for complex substrates. |

| Photocatalysts | C-H fluorination, radical reactions. | Use of light as a reagent, novel reactivity. | Improving quantum yields and substrate scope. |

Chemo- and Regioselective Transformations of the Nitrated and Fluorinated Moiety

This compound possesses three key functional sites: a nitro group, two fluorine atoms, and a carboxylic acid. The ability to selectively modify one of these sites while leaving the others intact—a concept known as chemoselectivity—is crucial for its use as a versatile building block. Future research will increasingly focus on fine-tuning reaction conditions and catalyst design to achieve precise control over these transformations. nih.govsemanticscholar.org

Transformations of the Nitrated Moiety: The reduction of the aromatic nitro group to an amine is one of the most fundamental and well-established transformations in organic chemistry. sci-hub.sewikipedia.org This reaction is highly chemoselective, as catalytic hydrogenation (e.g., using Pd/C) or transfer hydrogenation can efficiently reduce the nitro group without affecting the fluorine atoms or the carboxylic acid. mdpi.comchemistryviews.orgorganic-chemistry.org Future work in this area may focus on developing catalytic systems that can achieve this reduction with even lower catalyst loadings and under milder, more sustainable conditions, such as in aqueous media. chemistryviews.org

Transformations of the Fluorinated Moiety: The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the adjacent nitro group. wikipedia.orgnih.govlibretexts.org This makes them susceptible to displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). A key aspect of chemoselectivity in SNAr reactions on nitrofluoroaromatics is that the halogen is typically a better leaving group than the nitro group, allowing for selective substitution at the C-F bonds. nih.gov Research is ongoing to understand and control the regioselectivity of these substitutions on polyfluorinated systems, often guided by computational studies. nih.govmdpi.com For this compound, while the two fluorine atoms are chemically equivalent, future studies could explore creating derivatives where they are not, opening pathways to complex, selectively functionalized molecules.

| Functional Group | Type of Transformation | Common Reagents/Catalysts | Selectivity Aspect |

| **Nitro Group (-NO₂) ** | Reduction to Amine (-NH₂) | H₂, Pd/C; Fe/acid; Hydrosulfites wikipedia.org | Highly chemoselective; other groups are typically unaffected. chemistryviews.orgsci-hub.se |

| Fluorine Atoms (-F) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates wikipedia.org | Fluorine is a good leaving group, activated by the ortho-nitro group. libretexts.org |

| Carboxylic Acid (-COOH) | Esterification, Amidation | Alcohols/acid catalyst; Amines/coupling agents | Standard transformations, generally orthogonal to ring reactions. |

Green Chemistry Approaches in the Synthesis of Fluorinated Phenylacetic Acids

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and specialty chemicals. dovepress.combenthamdirect.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.com

Future synthesis of this compound and related compounds will likely incorporate several green chemistry strategies:

Use of Greener Solvents: A major focus is replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. Research has shown the utility of water, ionic liquids, and supercritical fluids as reaction media for various organic transformations, including catalytic reductions and fluorination reactions. chemistryviews.orgbenthamdirect.com The use of "designer" surfactants can create nanomicelles in water, allowing reactions of water-insoluble substrates to proceed efficiently. chemistryviews.org

Solvent-Free and Energy-Efficient Methods: Techniques like mechanochemistry (grinding) and the use of microwave or ultrasonic irradiation are gaining traction as they can accelerate reaction rates, improve yields, and often eliminate the need for a solvent. benthamdirect.com

Atom Economy and One-Pot Syntheses: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) is a core green chemistry principle. One-pot or tandem reactions, where multiple synthetic steps are performed in the same vessel without isolating intermediates, significantly reduce solvent use, purification steps, and waste generation. chemistryviews.org For example, a one-pot sequence involving a nitro reduction followed by an SNAr reaction has been demonstrated as an efficient route to pharmaceutical intermediates. chemistryviews.org

Electrochemical Synthesis: Electrochemical fluorination and other transformations offer a reagent-free approach that can be performed under mild conditions with high selectivity, presenting a scalable and attractive green option. numberanalytics.com

| Green Chemistry Approach | Benefit for Synthesis of Fluorinated Phenylacetic Acids | Example/Future Prospect |

| Alternative Solvents | Reduces use of hazardous VOCs, simplifies product isolation. | Performing nitro-group reductions in water using surfactants. chemistryviews.org |

| Energy-Efficient Methods | Faster reactions, lower energy consumption, often solvent-free. | Microwave-assisted synthesis to accelerate reaction rates. benthamdirect.com |

| One-Pot Synthesis | Reduces waste, saves time and resources. | Sequential nitro reduction followed by nucleophilic substitution in the same vessel. chemistryviews.org |

| Electrosynthesis | Avoids hazardous reagents, offers high control. | Anodic oxidation in the presence of a fluoride (B91410) source for fluorination steps. numberanalytics.com |

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-Difluoro-2-nitrophenylacetic acid with high purity?

- Methodological Answer : A two-step approach is commonly employed:

- Step 1 : Nitration of 3,5-difluorophenylacetic acid using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) to avoid over-nitration .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the product. Confirm purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Considerations : Use anhydrous conditions to prevent hydrolysis of the acetic acid moiety. Fluorine substituents may direct nitration regioselectivity; validate positional isomerism via NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and acetic acid protons (δ 3.7–4.0 ppm). NMR confirms fluorine positions (δ -110 to -120 ppm for meta-F) .

- IR : Detect nitro (1530 cm⁻¹, asymmetric stretch) and carboxylic acid (1700 cm⁻¹, C=O) groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (theoretical [M-H]⁻: 230.02) and fragmentation patterns to distinguish from structural analogs .

Advanced Research Questions

Q. How does the nitro group influence the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under N₂. Nitro groups may decompose above 150°C; observe mass loss at ~200°C .

- Photolytic Stability : Expose to UV (254 nm) and monitor via UV-Vis spectroscopy. Nitroaromatics are prone to photoreduction; use amber glassware and inert atmospheres during storage .

- Solution Stability : Assess pH-dependent degradation (pH 2–12) over 24 hours using LC-MS. Acidic conditions stabilize the carboxylic acid group, while alkaline conditions promote hydrolysis .

Q. What strategies mitigate contradictory data in biological activity studies involving this compound?

- Methodological Answer :

- Standardized Assays : Use consistent enzyme inhibition protocols (e.g., COX-2 IC₅₀ assays with 10 µM ATP cofactor) to reduce variability .

- Control for Solubility : Pre-dissolve in DMSO (<1% v/v) and verify solubility in assay buffers via dynamic light scattering (DLS) to avoid false negatives .

- Cross-Validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps. The nitro group’s electron-withdrawing effect activates the para position for SNAr .

- Kinetic Studies : Perform Hammett analysis with substituted aryl halides to quantify substituent effects. A ρ value >3 indicates strong electrophilic activation .

- Experimental Validation : React with morpholine (20°C, DMF) and monitor via NMR to confirm substitution regioselectivity .

Q. What experimental designs are recommended for evaluating its potential as a protease inhibitor?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., Ac-Abu-Ala-Arg-AMC for trypsin-like proteases) and measure fluorescence quenching (λₑₓ 380 nm, λₑₘ 460 nm) .

- Docking Studies : Perform molecular docking (AutoDock Vina) with crystal structures (PDB: 1F0S) to identify hydrogen bonds between the carboxylic acid and catalytic serine .

- SAR Analysis : Synthesize analogs (e.g., methyl ester, amide derivatives) to isolate contributions of the nitro and fluorine groups to potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.